molecular formula C22H46 B14345731 3,7,11-Trimethyl-6-(3-methylpentyl)tridecane CAS No. 99317-11-0

3,7,11-Trimethyl-6-(3-methylpentyl)tridecane

Cat. No.: B14345731
CAS No.: 99317-11-0
M. Wt: 310.6 g/mol
InChI Key: AWXYDFNLHZBEOR-UHFFFAOYSA-N
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Description

3,7,11-Trimethyl-6-(3-methylpentyl)tridecane is a hydrocarbon compound with the molecular formula C22H46 . It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its unique structural properties and is often studied in the context of organic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyl-6-(3-methylpentyl)tridecane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This process allows for the efficient production of the compound on a large scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyl-6-(3-methylpentyl)tridecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.

    Reduction: The addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or alkenes.

    Substitution: A reaction where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is usually carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium) are commonly used.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat as catalysts.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes and alkenes.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

3,7,11-Trimethyl-6-(3-methylpentyl)tridecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions.

    Biology: Researchers investigate its role in biological systems, particularly in the study of lipid metabolism and membrane structure.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of lubricants, plasticizers, and other industrial chemicals due to its stability and non-reactivity.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyl-6-(3-methylpentyl)tridecane involves its interaction with various molecular targets and pathways. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function. Its hydrophobic nature allows it to interact with other non-polar molecules, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,7,11-Trimethyl-6-(3-methylbutyl)tridecane
  • 3,7,11-Trimethyl-6-(3-methylhexyl)tridecane
  • 3,7,11-Trimethyl-6-(3-methylheptyl)tridecane

Uniqueness

3,7,11-Trimethyl-6-(3-methylpentyl)tridecane is unique due to its specific branching pattern and the presence of multiple methyl groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and increased hydrophobicity compared to its linear counterparts. Its unique structure also makes it a valuable compound for studying the effects of branching on chemical reactivity and physical properties.

Properties

CAS No.

99317-11-0

Molecular Formula

C22H46

Molecular Weight

310.6 g/mol

IUPAC Name

3,7,11-trimethyl-6-(3-methylpentyl)tridecane

InChI

InChI=1S/C22H46/c1-8-18(4)12-11-13-21(7)22(16-14-19(5)9-2)17-15-20(6)10-3/h18-22H,8-17H2,1-7H3

InChI Key

AWXYDFNLHZBEOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)C(CCC(C)CC)CCC(C)CC

Origin of Product

United States

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